AZD5423
Overview
Description
AZD-5423 is a nonsteroidal glucocorticoid receptor modulator developed by AstraZeneca. It is primarily investigated for its potential in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This compound is designed to reduce inflammation and improve lung function without the side effects commonly associated with steroidal treatments .
Mechanism of Action
Target of Action
AZD-5423, also known as “2,2,2-trifluoro-N-[(1R,2S)-1-[1-(4-fluorophenyl)indazol-5-yl]oxy-1-(3-methoxyphenyl)propan-2-yl]acetamide”, is a potent, selective, and non-steroidal glucocorticoid receptor (GR) modulator . The glucocorticoid receptor is the primary target of AZD-5423 . This receptor plays a crucial role in regulating a variety of genes, including some linked to inflammation .
Mode of Action
As a glucocorticoid receptor modulator, AZD-5423 interacts with the glucocorticoid receptor, leading to changes in the expression of genes associated with inflammation .
Biochemical Pathways
The biochemical pathways affected by AZD-5423 are related to its interaction with the glucocorticoid receptor. When activated, this receptor helps to regulate a variety of genes, including some linked to inflammation .
Result of Action
The molecular and cellular effects of AZD-5423’s action are primarily related to its modulation of the glucocorticoid receptor. By interacting with this receptor, AZD-5423 can influence the expression of genes associated with inflammation . This can lead to a reduction in inflammation and swelling, which is particularly beneficial in conditions like asthma or chronic obstructive pulmonary disease (COPD) .
Biochemical Analysis
Biochemical Properties
AZD-5423 is a potent, selective, and non-steroidal glucocorticoid receptor (GR) modulator . It has a high affinity for the glucocorticoid receptor, with an IC50 of 0.9 nM in a radioligand human glucocorticoid receptor assay . The selectivity of AZD-5423 towards other steroid hormone receptors is over 900-fold .
Cellular Effects
AZD-5423 effectively reduces allergen-induced responses in subjects with mild allergic asthma . It has been used in trials studying the basic science and treatment of Asthma, Bioavailability and AUC, and Chronic Obstructive Pulmonary Disease (COPD) .
Molecular Mechanism
The molecular mechanism of AZD-5423 involves its action as a glucocorticoid receptor modulator . When activated, this receptor helps to regulate a variety of genes, including some linked to inflammation .
Temporal Effects in Laboratory Settings
It has been reported that AZD-5423 performed best in tests among several potent compounds in lab animals designed to help approximate human lung disease .
Dosage Effects in Animal Models
The effects of AZD-5423 vary with different dosages in animal models
Transport and Distribution
It is known that AZD-5423 is an inhaled compound , suggesting that it may be distributed through the respiratory system, but specific transporters or binding proteins have not been identified.
Subcellular Localization
As a glucocorticoid receptor modulator, it is likely to be found in the cytoplasm and nucleus of cells, as these are the typical locations of steroid hormone receptors . Specific targeting signals or post-translational modifications that direct AZD-5423 to specific compartments or organelles have not been identified.
Preparation Methods
The synthesis of AZD-5423 involves several steps, starting with the preparation of the core phenylpyrazole structure. The synthetic route typically includes:
Formation of the pyrazole ring: This is achieved through the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters.
Substitution reactions: The phenyl group is introduced via electrophilic aromatic substitution reactions.
Functional group modifications: Various functional groups are added to the phenylpyrazole core to enhance its biological activity and selectivity.
Industrial production methods for AZD-5423 are optimized to ensure high yield and purity. These methods often involve the use of advanced catalytic processes and continuous flow reactors to streamline the synthesis and reduce production costs .
Chemical Reactions Analysis
AZD-5423 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the phenylpyrazole core.
Substitution: Electrophilic and nucleophilic substitution reactions are common in the synthesis and modification of AZD-5423.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups to enhance its pharmacological properties .
Scientific Research Applications
AZD-5423 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in the study of nonsteroidal glucocorticoid receptor modulators.
Biology: Researchers use AZD-5423 to investigate the biological pathways involved in inflammation and immune response.
Medicine: The compound is being studied for its potential to treat respiratory diseases such as asthma and COPD.
Comparison with Similar Compounds
AZD-5423 is unique among glucocorticoid receptor modulators due to its nonsteroidal nature and high selectivity for the receptor. Similar compounds include:
AZD-7594: Another nonsteroidal glucocorticoid receptor modulator developed by AstraZeneca, used for similar indications.
Dagrocorat: A selective glucocorticoid receptor modulator with a different chemical structure but similar therapeutic applications.
Fosdagrocorat: A prodrug of dagrocorat, designed to improve its bioavailability and pharmacokinetic properties
AZD-5423 stands out due to its potential for reduced side effects and improved efficacy in treating respiratory diseases compared to traditional steroidal treatments .
Properties
IUPAC Name |
2,2,2-trifluoro-N-[(1R,2S)-1-[1-(4-fluorophenyl)indazol-5-yl]oxy-1-(3-methoxyphenyl)propan-2-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21F4N3O3/c1-15(31-24(33)25(27,28)29)23(16-4-3-5-20(12-16)34-2)35-21-10-11-22-17(13-21)14-30-32(22)19-8-6-18(26)7-9-19/h3-15,23H,1-2H3,(H,31,33)/t15-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNQMDSJHADDFT-WNSKOXEYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)OC)OC2=CC3=C(C=C2)N(N=C3)C4=CC=C(C=C4)F)NC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC(=CC=C1)OC)OC2=CC3=C(C=C2)N(N=C3)C4=CC=C(C=C4)F)NC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21F4N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40145823 | |
Record name | AZD-5423 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40145823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1034148-04-3 | |
Record name | 2,2,2-Trifluoro-N-[(1S,2R)-2-[[1-(4-fluorophenyl)-1H-indazol-5-yl]oxy]-2-(3-methoxyphenyl)-1-methylethyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1034148-04-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AZD-5423 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1034148043 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AZD-5423 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12280 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | AZD-5423 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40145823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,2-trifluoro-N-[(1S,2R)-2-{[1-(4-fluorophenyl)-1H-indazol-5-yl]oxy}-2-(3-methoxyphenyl)-1-methylethyl]acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AZD-5423 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/641H0Q518W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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